molecular formula C14H14N6O3 B11499291 N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11499291
M. Wt: 314.30 g/mol
InChI Key: XAHKNBKJLREYGP-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the benzodiazole moiety through a condensation reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

    Condensation Reactions:

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzodiazole and pyrazole moieties, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H14N6O3/c1-9-6-13(20(22)23)18-19(9)8-14(21)15-7-12-16-10-4-2-3-5-11(10)17-12/h2-6H,7-8H2,1H3,(H,15,21)(H,16,17)

InChI Key

XAHKNBKJLREYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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